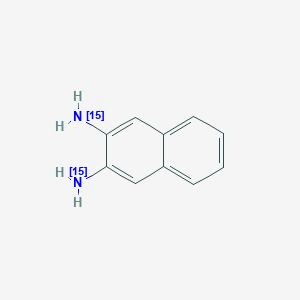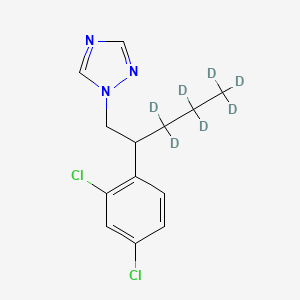
Penconazole-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penconazole-d7 is a deuterium-labeled derivative of Penconazole, a triazole fungicide. The deuterium labeling is used to trace the compound in various scientific studies. Penconazole itself is widely used to control powdery mildew on crops such as apples, grapes, and vegetables by inhibiting sterol biosynthesis in fungi .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Penconazole-d7 is synthesized from Penconazole by replacing hydrogen atoms with deuterium. The synthesis involves several steps, including Darzen condensation, reduction, esterification, and synthesis using potassium borohydride . The main raw materials used are 2,4-dichloro butyrophenone, sodium methoxide, methyl chloroacetate, methylsulfonyl chloride, and triazole .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient, with high yield and purity, and to meet energy conservation and emission reduction requirements .
Analyse Chemischer Reaktionen
Types of Reactions
Penconazole-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various metabolites and derivatives that are used in further scientific research .
Wissenschaftliche Forschungsanwendungen
Penconazole-d7 is used extensively in scientific research due to its deuterium labeling, which allows for precise tracing in studies. Its applications include:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Penconazole.
Biology: Helps in understanding the metabolic pathways and effects of Penconazole in living organisms.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Penconazole.
Industry: Applied in the development of new fungicides and in environmental studies to trace the movement and degradation of Penconazole in ecosystems .
Wirkmechanismus
Penconazole-d7, like Penconazole, acts as a sterol demethylation inhibitor. It inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the disruption of cell membrane formation and ultimately the death of the fungal cells . The molecular targets include cytochrome P450-dependent 14α-demethylase, which is crucial for ergosterol biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Penconazole-d7 is compared with other triazole fungicides such as Tebuconazole, Propiconazole, and Myclobutanil. These compounds share similar mechanisms of action but differ in their specific applications, efficacy, and environmental impact. This compound’s uniqueness lies in its deuterium labeling, which provides an advantage in tracing and studying the compound in various scientific contexts .
List of Similar Compounds
- Tebuconazole
- Propiconazole
- Myclobutanil
This compound stands out due to its specific use in research applications, providing valuable insights into the behavior and effects of Penconazole in different environments and organisms.
Eigenschaften
Molekularformel |
C13H15Cl2N3 |
|---|---|
Molekulargewicht |
291.22 g/mol |
IUPAC-Name |
1-[3,3,4,4,5,5,5-heptadeuterio-2-(2,4-dichlorophenyl)pentyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H15Cl2N3/c1-2-3-10(7-18-9-16-8-17-18)12-5-4-11(14)6-13(12)15/h4-6,8-10H,2-3,7H2,1H3/i1D3,2D2,3D2 |
InChI-Schlüssel |
WKBPZYKAUNRMKP-NCKGIQLSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



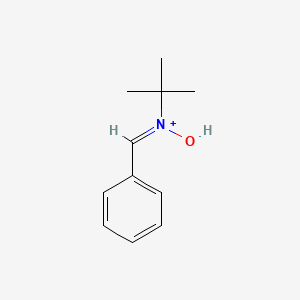
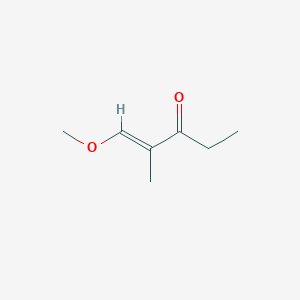
![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)
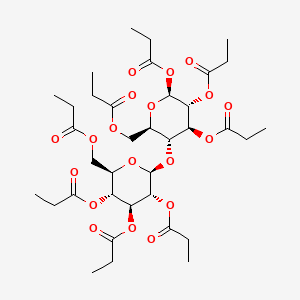
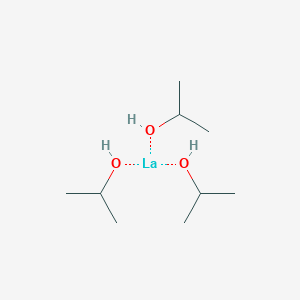
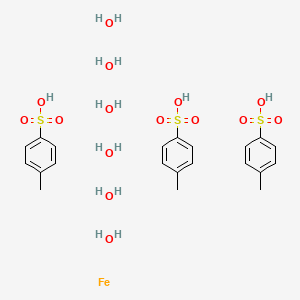
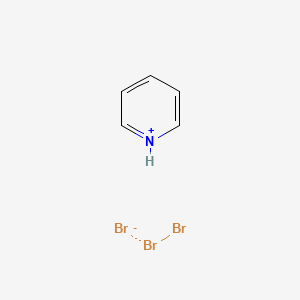
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)
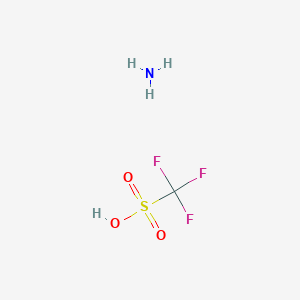

![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)
